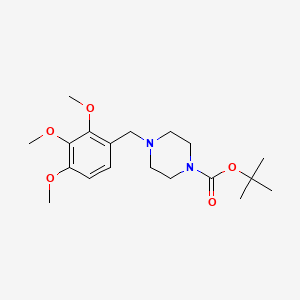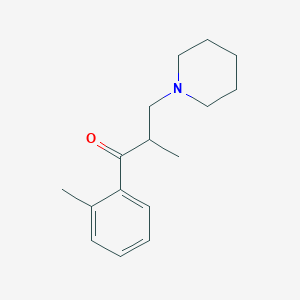
1-Propanone, 1-(2-methylphenyl)-2-methyl-3-(1-piperidyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Desmethyl 2’-Methyl Tolperisone: is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . It is a derivative of Tolperisone, a centrally acting muscle relaxant. This compound is characterized by the presence of a piperidine ring and a methylphenyl group, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Desmethyl 2’-Methyl Tolperisone involves the reaction of 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-1-propanone with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of 4’-Desmethyl 2’-Methyl Tolperisone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Desmethyl 2’-Methyl Tolperisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: 4’-Desmethyl 2’-Methyl Tolperisone is used as a reference material in chemical research to study its properties and reactions .
Biology: In biological research, it is used to investigate its effects on cellular processes and its potential as a therapeutic agent .
Industry: In the pharmaceutical industry, it is used as an intermediate in the synthesis of other compounds and as a standard for quality control .
Mecanismo De Acción
The precise mechanism of action of 4’-Desmethyl 2’-Methyl Tolperisone is not fully understood. it is believed to act by blocking voltage-gated sodium and calcium channels in the nervous system . This action reduces the excitability of neurons, leading to muscle relaxation. The compound has a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves .
Comparación Con Compuestos Similares
Tolperisone: The parent compound, known for its muscle relaxant properties.
Eperisone: Another muscle relaxant with a similar structure and function.
Lanperisone: A related compound with muscle relaxant effects.
Uniqueness: 4’-Desmethyl 2’-Methyl Tolperisone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs . These differences can influence its efficacy, safety profile, and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-8-4-5-9-15(13)16(18)14(2)12-17-10-6-3-7-11-17/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3 |
Clave InChI |
SLHURUNVGOQZCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C(C)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


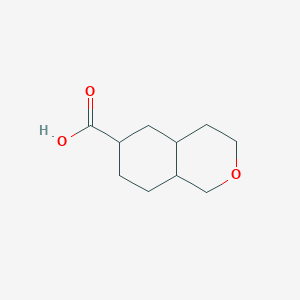
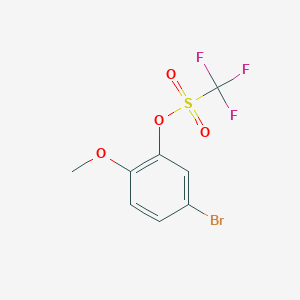
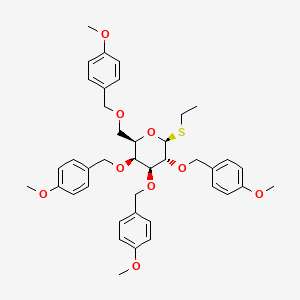
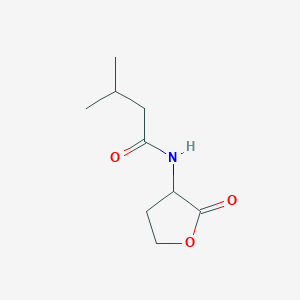
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)

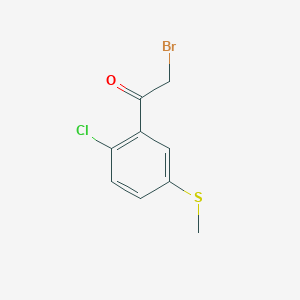
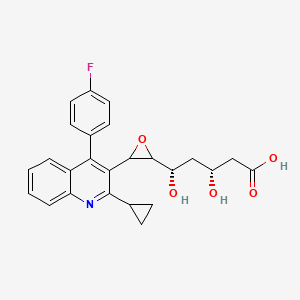
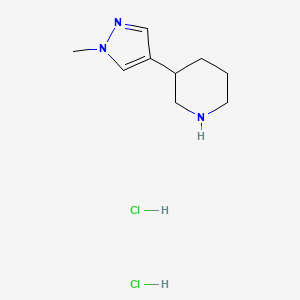
![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)
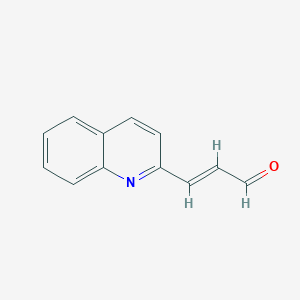
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)
